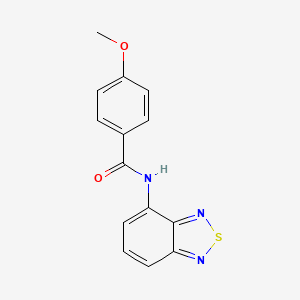![molecular formula C22H29N5O2 B5522026 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)
4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of organic molecules that feature multiple functional groups, including methoxybenzoyl, piperazinyl, methyl, and piperidinyl substituents attached to a pyrimidine ring. Such compounds are typically synthesized for their potential biological activities and can serve as key intermediates in the development of pharmaceuticals and materials.
Synthesis Analysis
The synthesis of complex pyrimidine derivatives often involves multistep reactions, starting from basic heterocyclic frameworks and incorporating various substituents through nucleophilic substitution, amidation, and alkylation reactions. For instance, compounds with structural similarities have been synthesized from benzofuran derivatives, involving steps like refluxing in sodium ethoxide to introduce piperazine or morpholine groups (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the spatial arrangement of substituents, significantly affects their chemical behavior and interaction with biological targets. Crystallography studies reveal the conformational details, such as dihedral angles and hydrogen bonding patterns, crucial for understanding the compound's properties (Anthal et al., 2018).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, influenced by the nature of their substituents. These reactions can include nucleophilic substitution, where the presence of electron-donating or withdrawing groups on the aromatic rings alters reactivity, and the formation of complex structures through reactions with amines (Blokhin et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, depend on their molecular structure. Detailed analysis of these properties helps in understanding the compound's stability and suitability for further applications. For example, studies on similar compounds have focused on their stability in aqueous solutions, highlighting the influence of pH and temperature (Muszalska & Bereda, 2008).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Bioactivity
Research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown these compounds to exhibit anti-inflammatory and analgesic properties. The synthesis of these compounds involves complex chemical reactions that lead to the creation of heterocyclic compounds with significant biological activities, suggesting potential applications in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacologically Active Compounds
Investigations into 2-dialkylaminobenzimidazoles have identified compounds with potential antiarrhythmic, antiaggregation, and antiserotonin activities among others. Such studies highlight the versatility of benzimidazole derivatives in pharmacology, suggesting that molecules with similar structural elements could be explored for diverse therapeutic purposes (Zhukovskaya et al., 2017).
Antimicrobial Activity of Pyridine Derivatives
Synthesis of new pyridine derivatives has led to compounds with variable and modest antimicrobial activity against a range of bacterial and fungal strains. This research area underscores the importance of novel synthetic pathways in creating molecules that can serve as potential antimicrobial agents, pointing to the relevance of exploring the antimicrobial potential of similarly structured compounds (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
Orientations Futures
The compound is currently available for scientific research needs . Its potential applications and future directions would depend on the results of such research. Given its complex structure and the presence of various functional groups, it could be of interest in fields such as medicinal chemistry or materials science.
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-17-15-20(24-22(23-17)27-9-4-3-5-10-27)25-11-13-26(14-12-25)21(28)18-7-6-8-19(16-18)29-2/h6-8,15-16H,3-5,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHUSIDKVOFXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5521954.png)

![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)
![2-(4-{[7-methyl-2-(2-thienyl)-3-quinolinyl]methyl}-1-piperazinyl)acetamide](/img/structure/B5521967.png)
![3-({[2-(1H-pyrazol-1-yl)benzyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5521984.png)
![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)
![N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)


![(1S*,5R*)-3-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522038.png)
![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)